(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol
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Overview
Description
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols. This compound features a unique oxane ring structure with a propanol side chain, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propanol Side Chain: The propanol side chain can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction to form different alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce different alcohols.
Scientific Research Applications
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,2-Dimethyloxan-4-yl)ethanol: Similar structure with an ethanol side chain.
(2S)-2-(2,2-Dimethyloxan-4-yl)butanol: Similar structure with a butanol side chain.
Uniqueness
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is unique due to its specific oxane ring structure combined with a propanol side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCOC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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